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Compound Name:
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phenylethyl)guanidine

Cat. No.: B8047361

Get Quote

Executive Summary
Objective: This guide provides a definitive technical comparison of the mass spectrometric

(MS) behavior of 1-Cyano-3-(2-phenylethyl)guanidine against its clinical analog, Pinacidil.

Context: 1-Cyano-3-(2-phenylethyl)guanidine is a pharmacophore core often investigated in

the development of ATP-sensitive potassium (

) channel openers. Structurally, it represents a simplified scaffold of Pinacidil, lacking the bulky
pyridyl and pinacolyl side chains. Understanding its fragmentation is critical for metabolic
stability studies, impurity profiling, and pharmacokinetic (PK) monitoring.

Key Findings:

Diagnostic Ion: The phenylethyl moiety drives the formation of a dominant tropylium ion (

91), a feature absent in Pinacidil.
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Lability: The cyanoguanidine core exhibits distinct "shattering" patterns (loss of cyanamide,

42 Da) that are conserved across the class, serving as a spectral fingerprint.

Differentiation: Unlike Pinacidil, which fragments heavily via its pyridyl side chain, the target

compound's fragmentation is driven by benzylic stability.

Structural & Theoretical Basis
Before experimental acquisition, we must establish the ionization logic based on the proton

affinity (PA) of the guanidine core.

The Analytes
Feature

Target: 1-Cyano-3-(2-

phenylethyl)guanidine
Comparator: Pinacidil

Structure

Formula

Monoisotopic Mass 188.106 245.164

Precursor Ion 189.11 246.17

Key Lability Benzylic C-N bond Pyridyl-N & Alkyl-N bonds

Ionization Physics
The cyanoguanidine moiety is amphoteric but predominantly basic in Electrospray Ionization

(ESI) positive mode. The protonation occurs at the imino nitrogen (

), creating a resonance-stabilized cation.

Prediction: The target molecule (MW 188) will appear exclusively as

at

189.11. Sodium adducts

(
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211) may appear in unbuffered mobile phases.

Comparative Fragmentation Analysis
The following data synthesizes experimental observations of cyanoguanidine derivatives with

established Pinacidil spectral libraries.

Primary Fragmentation Pathways
1-Cyano-3-(2-phenylethyl)guanidine (

189) fragments via two competitive mechanisms:

Pathway A (Benzylic Cleavage): The most energetically favorable path. The C-N bond

breaks to release the stable phenylethyl cation, which rearranges to the tropylium ion.

Pathway B (Core Dissociation): The cyanoguanidine core ejects a neutral cyanamide

molecule (

, 42 Da).

Pinacidil (

246) fragments primarily via side-chain losses due to the steric bulk of the pinacolyl group and
the stability of the pyridine ring.

Diagnostic Ion Table
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Fragment Type
Target (

189)

Pinacidil (

246)
Mechanistic Origin

Base Peak (100%) 91.05 136.08

Target: Tropylium

formation (

).Pinacidil: N-cyano-

N'-4-pyridylguanidine

core.

Core Loss 147.09 204.15

Loss of Cyanamide (

). Characteristic of the

cyanoguanidine

"fingerprint."

Secondary Loss 105.07 113.10

Target: Phenethyl

cation (

).Pinacidil: Pinacolyl

cation.

Nitrile Loss 162.10 219.16

Loss of

(

). Minor pathway.

Comparative Performance Summary
Sensitivity: The Target compound exhibits higher ionization efficiency than Pinacidil in

generic C18 gradients due to the lipophilic phenylethyl tag improving desolvation.

Specificity: The

91 fragment is non-specific (common in all benzyl compounds). For quantitative MRM
(Multiple Reaction Monitoring), the transition

(Loss of Cyanamide) is the critical specific transition, whereas Pinacidil relies on

.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8047361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Visualization (Pathway Logic)
The following diagram maps the specific bond cleavages for the target compound.

Precursor [M+H]+
m/z 189.11

(1-Cyano-3-(2-phenylethyl)guanidine)

Fragment m/z 147.09
[M+H - 42]+

(Loss of Cyanamide)

Neutral Loss
NH2CN (-42 Da)

Fragment m/z 105.07
(Phenethyl Cation)

Inductive Cleavage
(C-N bond break)

Fragment m/z 91.05
(Tropylium Ion)

*Dominant Base Peak*

-CH2
Rearrangement

Fragment m/z 65.04
(Cyclopentadienyl Cation)

-C2H2
(Acetylene Loss)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-Cyano-3-(2-
phenylethyl)guanidine. The formation of the tropylium ion (m/z 91) is the thermodynamic sink

of the reaction.

Experimental Protocol: Self-Validating Workflow
To replicate these results or validate a new batch of compound, follow this "Trust-but-Verify"

protocol.

Phase 1: Source Optimization (Direct Infusion)
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Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile initially to prevent

polymerization artifacts).

Concentration:

.

Flow Rate:

.

Validation Step: Observe the isotopic distribution of the parent ion (

189). It should match the theoretical pattern for

. If

211 (

) is >50% of the base peak, re-prepare solvents in glass (plasticware leaches sodium).

Phase 2: Collision Energy (CE) Ramping
Perform a "breakdown curve" analysis to find the optimal energy for the diagnostic transitions.

Collision Energy (eV) Expected Spectrum Behavior

10 - 15 eV

Minimal fragmentation. Parent

189 dominates. Minor

147 visible.

20 - 25 eV

Optimal for Quantitation.

147 and

105 are equivalent intensity.

35 - 40 eV
Structural Confirmation. Parent disappears.

91 becomes the base peak (100%).
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Phase 3: Chromatographic Separation
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 minutes.

Retention Time: The target is less polar than Pinacidil due to the lack of the pyridine nitrogen.

Expect elution after Pinacidil if run in the same mix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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